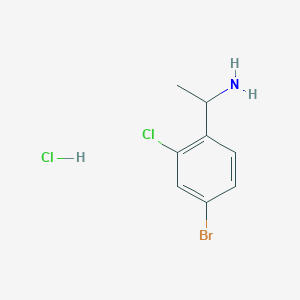
1-(4-bromo-2-chlorophenyl)ethanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-bromo-2-chlorophenyl)ethanamine hydrochloride is a chemical compound with the molecular formula C₈H₁₀BrCl₂N and a molecular weight of 270.98 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which include a bromine and chlorine atom attached to a phenyl ring.
準備方法
The synthesis of 1-(4-bromo-2-chlorophenyl)ethanamine hydrochloride typically involves several steps:
Electrophilic Aromatic Substitution: The initial step involves the bromination and chlorination of phenylacetic acid to produce 4-bromo-2-chlorophenylacetic acid.
Condensation Reaction: The 4-bromo-2-chlorophenylacetic acid is then condensed with ethylamine under controlled conditions to form the desired amine.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
化学反応の分析
1-(4-bromo-2-chlorophenyl)ethanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Condensation Reactions: The amine group can participate in condensation reactions with aldehydes or ketones to form imines or other derivatives.
Common reagents used in these reactions include sodium hydroxide, sulfuric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(4-bromo-2-chlorophenyl)ethanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and protein-ligand interactions.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
作用機序
The mechanism of action of 1-(4-bromo-2-chlorophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
1-(4-bromo-2-chlorophenyl)ethanamine hydrochloride can be compared with similar compounds such as:
4-Bromo-2-chlorophenol: This compound shares a similar phenyl ring structure with bromine and chlorine substituents but lacks the ethylamine group.
1-(4-Bromo-2-chlorophenyl)ethanone: This compound has a similar structure but contains a ketone group instead of an amine.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
生物活性
1-(4-bromo-2-chlorophenyl)ethanamine hydrochloride, also known as 4-bromo-2-chloro-phenethylamine hydrochloride, is a halogenated aromatic amine that has garnered attention for its potential biological activities. This compound's structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research.
- Molecular Formula : C8H9BrClN·HCl
- Molecular Weight : 250.53 g/mol
- CAS Number : 67080328
The biological activity of this compound is primarily attributed to its interactions with neurotransmitter receptors and enzymes. It is hypothesized to act as a modulator of the serotonin and norepinephrine systems, which are crucial in mood regulation and various neuropsychiatric conditions.
Biological Activity Overview
This compound has been studied for several key biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The presence of halogen substituents (bromine and chlorine) may enhance its interaction with microbial cell membranes, leading to increased permeability and cell death .
- Neuropharmacological Effects : The compound has shown potential as a modulator of α7 nicotinic acetylcholine receptors (nAChRs), which play a significant role in cognitive function and neuroprotection. Compounds with similar structures have been documented to enhance cholinergic signaling, suggesting that this compound may have therapeutic implications in neurodegenerative diseases .
Antimicrobial Studies
A study conducted on various derivatives of halogenated phenethylamines indicated that the introduction of bromine and chlorine significantly improved antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were notably lower for compounds containing these halogens, supporting the hypothesis that halogenation enhances biological activity .
Neuropharmacological Research
In vitro assays demonstrated that this compound acted as a positive allosteric modulator at α7 nAChRs, with an EC50 value comparable to other known modulators. This suggests potential applications in enhancing cognitive function or treating disorders characterized by cholinergic dysfunction .
Data Table: Biological Activity Summary
特性
IUPAC Name |
1-(4-bromo-2-chlorophenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClN.ClH/c1-5(11)7-3-2-6(9)4-8(7)10;/h2-5H,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKRMNPAHHHNHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Br)Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrCl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














